

Application Notes and Protocols for the Validated Quantification of Pholedrine

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Compound of Interest

Compound Name: *Pholedrine*

Cat. No.: *B1677695*

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These application notes provide a detailed and validated method for the quantification of **pholedrine** in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.^[1] Protocols for sample preparation, instrument parameters, and method validation are outlined to ensure accurate and reproducible results.

Introduction

Pholedrine (4-hydroxymethamphetamine) is a sympathomimetic amine that has been used as a pressor agent to manage hypotension.^[2] In forensic toxicology and clinical settings, accurate quantification of **pholedrine** is crucial as it is also a metabolite of methamphetamine.^[3] This document describes a robust analytical method for the determination of **pholedrine** in biological samples such as urine and blood.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method provides high sensitivity and selectivity for the quantification of **pholedrine**.^{[1][4]} The method involves chromatographic separation of **pholedrine** from endogenous matrix components followed by detection using a triple quadrupole mass spectrometer.

Table 1: Summary of Quantitative Method Validation Parameters

Parameter	Result
Linearity Range	1 - 100 ng/mL (r=0.999)[1][5][6]
Limit of Detection (LOD)	0.8 ng/mL[1][5][6]
Lower Limit of Quantification (LLOQ)	3 ng/mL[1][5][6]
Intra-day Precision (R.S.D.)	3.8 - 8.7%[1][5][6]
Inter-day Precision (R.S.D.)	6.7 - 10.7%[1][5][6]
Extraction Recovery (SPE)	67%[5]

II. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

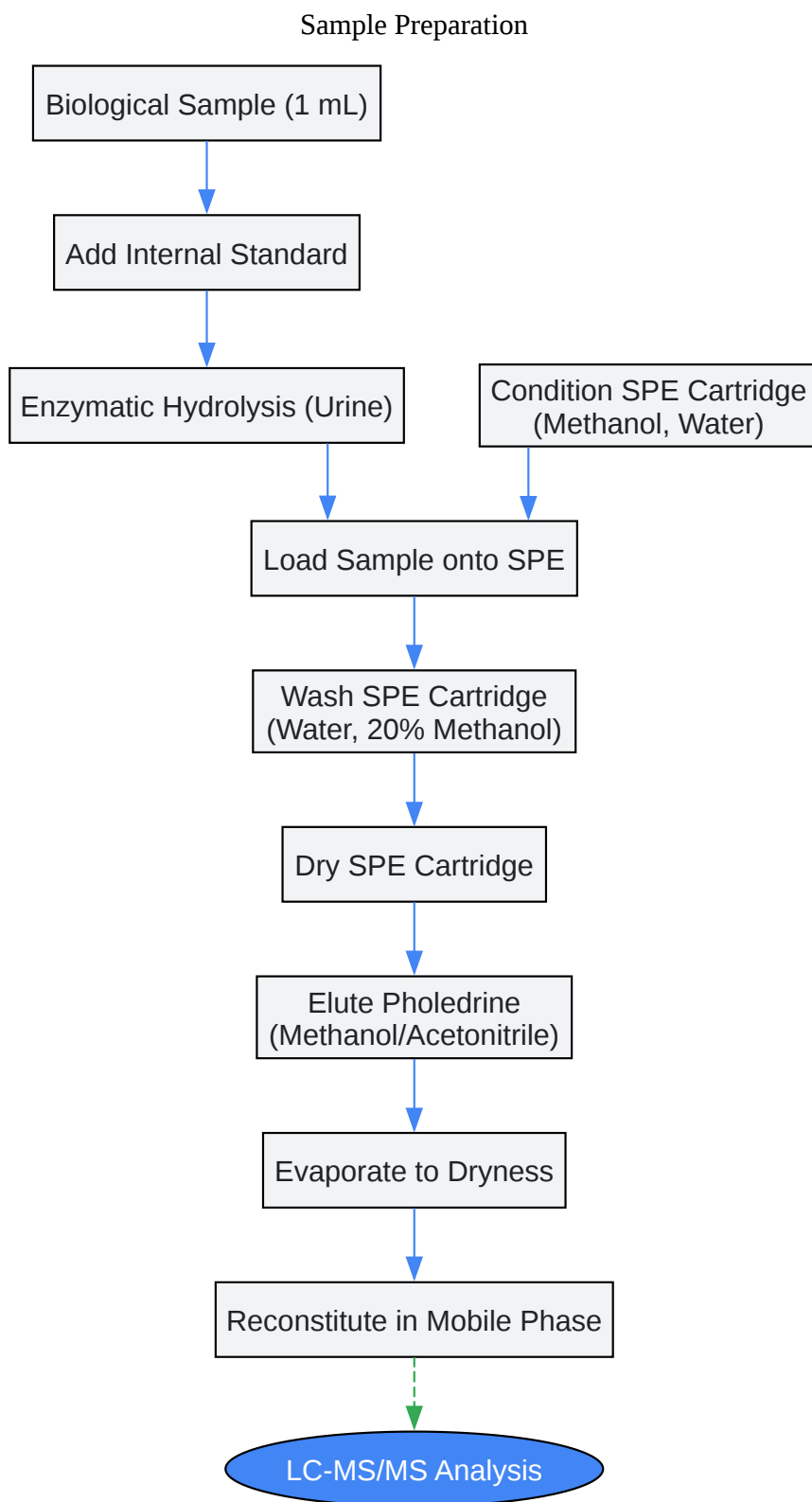
Solid-phase extraction is a widely used technique for the cleanup and concentration of **pholedrine** from complex biological matrices like urine and blood.[2][3][7]

Materials:

- C18 SPE cartridges (e.g., 100 mg, 3 mL)[2][7]
- Methanol (LC-MS grade)[2]
- Acetonitrile (LC-MS grade)[2]
- Water (LC-MS grade)[2]
- Ammonium acetate[2]
- Formic acid[7]
- Internal standard (e.g., **pholedrine**-d5 or D11-methamphetamine)[2][5]
- Nitrogen evaporator

Protocol:

- Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine, blood), add the internal standard.[3]
- Enzymatic Hydrolysis (for urine samples): Since a significant portion of **pholedrine** is excreted as a sulphate conjugate, enzymatic hydrolysis is necessary to quantify the total **pholedrine**.^[2] Add β -glucuronidase/arylsulfatase to the urine sample and incubate.^[2]
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.^[3]^[7]
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.^[3]^[7]
- Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove interfering substances.^[2]
- Drying: Dry the cartridge under vacuum for 5 minutes.^[2]
- Elution: Elute the analyte with 2 mL of methanol or a mixture of methanol and acetonitrile.^[2]^[7]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.^[2]^[3] Reconstitute the residue in 100 μ L of the initial mobile phase.^[2]^[3]



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Experimental workflow for **pholedrine** quantification.

B. LC-MS/MS Instrumentation and Conditions

Instrumentation:

- Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)[2]
- Triple quadrupole mass spectrometer with an ESI source[2]

Chromatographic Conditions:

Parameter	Condition
Column	Reversed-phase C18 (e.g., 5 µm particle size, 150 x 2.1 mm)[7]
Mobile Phase A	5 mM ammonium acetate in water with 0.1% formic acid[7]
Mobile Phase B	Acetonitrile with 0.1% formic acid[7]
Gradient	A suitable gradient to achieve separation[7]
Flow Rate	0.2 - 0.4 mL/min[7]
Injection Volume	10 µL[7]
Column Temperature	40°C[3]

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)[7]
Scan Type	Multiple Reaction Monitoring (MRM)[7]
MRM Transitions	To be optimized for pholedrine and the internal standard[7]

C. Method Validation

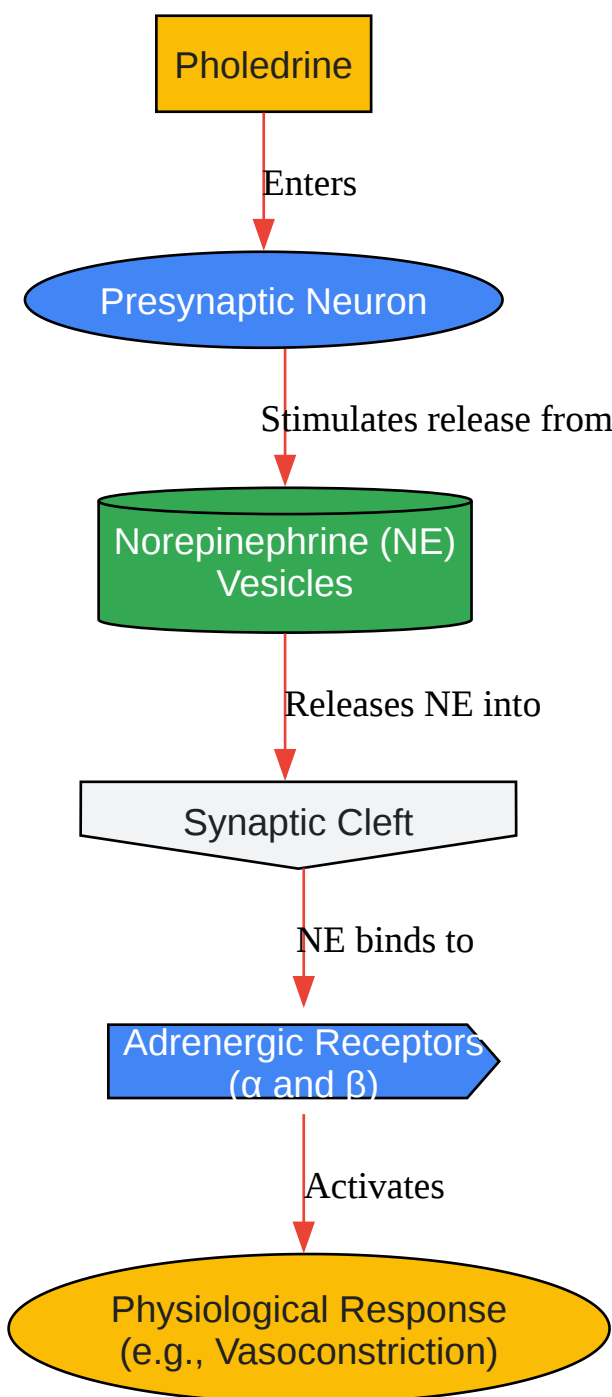
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
- **Linearity:** Assessed by analyzing a series of standards of known concentrations to establish a calibration curve.[7]
- **Accuracy and Precision:** Determined by replicate analysis of samples with known concentrations.
- **Limit of Detection (LOD) and Limit of Quantification (LLOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]
- **Stability:** Evaluation of the stability of the analyte in the biological matrix under different storage conditions.

III. Mechanism of Action: Sympathomimetic Activity

Pholedrine is a sympathomimetic amine that exerts its effects by stimulating the release of norepinephrine from presynaptic nerve terminals.[3] This leads to the activation of adrenergic receptors, resulting in physiological responses such as increased blood pressure and heart rate.[3]

Pholedrine Signaling Pathway



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Proposed signaling pathway for **pholedrine**.

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